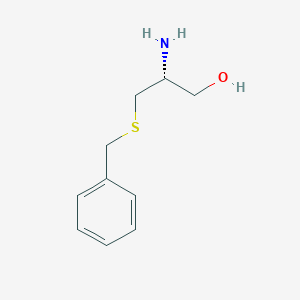

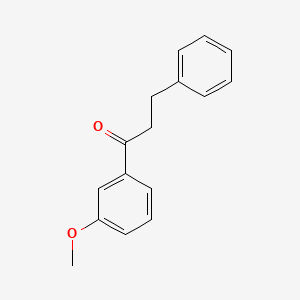

(R)-2-Amino-3-(benzylthio)propan-1-ol

Overview

Description

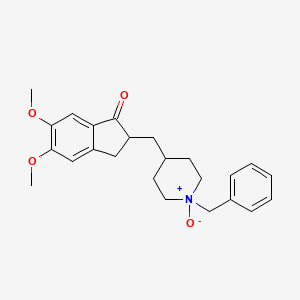

(R)-2-Amino-3-(benzylthio)propan-1-ol is a chiral amino alcohol that contains a benzylthio group. This type of compound is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. While the specific compound is not directly mentioned in the provided papers, related structures and synthesis methods can offer insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of related compounds involves the use of various starting materials and reagents to introduce the benzylthio group and the amino alcohol functionality. For example, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of an amino triazinone with carbon disulfide and benzyl bromide in a water/pyridine mixture or methanolic ammonia water . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound often features intermolecular hydrogen bonding and pi-pi stacking interactions, which can influence their crystalline structure and stability . The stereochemistry of related amino alcohols is also crucial, as seen in the stereospecific synthesis of diastereoisomeric amino alcohols, where the absolute configuration was determined . These aspects are important for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of amino alcohols and their derivatives can be quite diverse. For instance, dinuclear complexes based on amino alcohols can be formed with palladium, nickel, and rhodium salts, indicating the potential of this compound to act as a ligand in coordination chemistry . Additionally, the synthesis of 2-amino-3-(arylthio)indoles via Rh-catalyzed C-S/N-C coupling reactions suggests that similar methods could be employed for the synthesis or functionalization of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino alcohols are influenced by their molecular structure. For example, the conformational analysis of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments revealed that the conformations of the amine fragments can vary significantly, which may affect their solubility, boiling point, and other physical properties . The presence of the benzylthio group in this compound would also contribute to its overall properties, such as its reactivity and potential biological activity.

Scientific Research Applications

Enantioselective Synthesis and Catalysis

(R)-2-Amino-3-(benzylthio)propan-1-ol is involved in enantioselective synthesis and catalysis processes. It has been used as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes, showing that the stereochemical outcome of the reaction is controlled by the chiral benzylic carbon bearing the amino group. This process leads to the production of various chiral secondary alcohols with good to high enantioselectivities (Asami et al., 2015).

Chemoenzymatic Synthesis

The compound plays a significant role in chemoenzymatic synthesis. For example, it's used in the synthesis of optically active phosphinic analogues of S-substituted sulfur-containing amino acids. The interaction of racemic 1-amino-3-(methylthio)propylphosphinic acid with benzylthiol catalyzed by pyridoxal-5'-phosphate-dependent L-methionine-γ-lyase affords (R)-1-amino-3-(benzylthio)propylphosphinic acid. This product can then be converted into the (R)-isomers of phosphinic analogues of homocysteine and methionine, showcasing its versatility in synthetic organic chemistry (Alferov et al., 2003).

Molecular Recognition and Structural Analysis

The compound is used in molecular recognition and structural analysis studies. For instance, optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, obtained via simple chemical and bio-catalytic steps involving this compound, was used as a chiral solvating agent for molecular recognition of the enantiomers of acids. The discrimination of isomers was detected by NMR or fluorescence spectroscopy, which is crucial in the structural determination and analysis of various organic compounds (Khanvilkar & Bedekar, 2018).

Synthesis of Polyamines

This compound is also utilized in the synthesis of multifunctional polycationic polyamines, which are important in drug and gene delivery. A study described the synthesis of a polyamine by forming a self-assembling amino aldehyde from the corresponding amino alcohol with horse liver alcohol dehydrogenase (HLADH), followed by reduction. This innovative approach provided a broad range of possible polyamine products since many amino alcohols are putative substrates for HLADH, showing the versatility of this compound in synthesizing complex polyamine structures (Cassimjee et al., 2012).

Mechanism of Action

Target of Action

The primary targets of S-Benzyl-L-cysteinol are believed to be enzymes or proteins, to which it binds at the active site . This binding impedes the activity of these enzymes or proteins, thereby modulating their function .

Mode of Action

S-Benzyl-L-cysteinol interacts with its targets by binding to their active sites . This binding can result in the inhibition of the target’s activity. Furthermore, S-Benzyl-L-cysteinol may engage with other molecules in the vicinity of the active site, subsequently modulating the overall activity of the enzyme or protein .

Result of Action

The molecular and cellular effects of S-Benzyl-L-cysteinol’s action depend on the specific enzymes or proteins it targets. By inhibiting these targets, S-Benzyl-L-cysteinol can modulate their activity and potentially alter cellular processes .

properties

IUPAC Name |

(2R)-2-amino-3-benzylsulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOITUNWAPLMBM-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CSC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516548 | |

| Record name | (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85803-43-6 | |

| Record name | (2R)-2-Amino-3-(benzylsulfanyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the study's findings on (R)-2-Amino-3-(benzylthio)propan-1-ol in the context of α-glucosidase inhibition?

A1: The study investigated a series of 2-cyano-6-oxazolopiperidine derivatives as potential inhibitors of glycosidases, including α-glucosidase. Researchers found that the diastereomer derived from this compound exhibited the most potent inhibitory activity against α-glucosidase with a Ki of 77mM []. This finding suggests that incorporating this compound into the structure of these piperidine derivatives can significantly influence their ability to inhibit α-glucosidase. This information is valuable for further developing more potent and selective α-glucosidase inhibitors, which hold therapeutic potential for managing conditions like type 2 diabetes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-1-oxa-5-azaspiro[2.4]heptane](/img/structure/B1338666.png)

![Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride](/img/structure/B1338667.png)

![Ethanone, 1-[4-(3-hydroxy-1-propynyl)phenyl]-](/img/structure/B1338687.png)